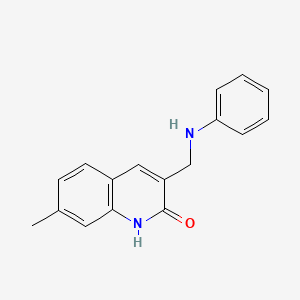

3-(anilinomethyl)-7-methylquinolin-2(1H)-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 3-(anilinomethyl)-7-methylquinolin-2(1H)-one follows systematic IUPAC naming rules for bicyclic heteroaromatic systems. The parent structure is quinolin-2(1H)-one, a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyridin-2-one moiety (positions 7–10). Substituents are assigned positions based on the quinoline numbering system:

- A methyl group at position 7 (C7) on the benzene ring.

- An anilinomethyl group (-CH2-NH-C6H5) at position 3 (C3) on the pyridinone ring.

The full IUPAC name is 7-methyl-3-[(phenylamino)methyl]quinolin-2(1H)-one . This nomenclature prioritizes the principal heterocycle (quinolin-2-one) and specifies substituents in descending order of priority according to Cahn-Ingold-Prelog rules.

Molecular Geometry and Stereochemical Considerations

The molecular formula C17H16N2O (MW: 264.32 g/mol) defines a planar quinolinone core with substituents influencing three-dimensional conformation:

Key Structural Features:

- Quinolin-2-one Core : The pyridin-2-one ring adopts a partially saturated lactam configuration, with the carbonyl group at C2 participating in intramolecular hydrogen bonding with the N1-H proton (Figure 1a).

- Anilinomethyl Side Chain : The -CH2-NH-C6H5 group at C3 introduces torsional flexibility. The NH group forms a rotatable single bond with the methylene bridge, allowing conformational isomerism (Figure 1b).

- Methyl Group at C7 : The electron-donating methyl group stabilizes adjacent π-electron density in the benzene ring.

Stereochemistry:

No chiral centers are present in the molecule. However, restricted rotation around the C3-CH2-N bond creates atropisomerism potential, though no experimental evidence of such behavior has been reported .

Table 1: Computational Molecular Properties

| Property | Value | Method |

|---|---|---|

| TPSA (Topological PSA) | 46.2 Ų | DFT/B3LYP/6-31G(d) |

| LogP (Partition coeff.) | 3.12 ± 0.15 | XLogP3 |

| Rotatable Bonds | 4 | PubChem Descriptor |

X-ray Crystallographic Analysis and Solid-State Packing Arrangements

While no direct X-ray data exists for this compound, analogous quinolin-2-one derivatives provide insights into likely packing motifs:

Key Observations from Related Structures:

- Intermolecular Hydrogen Bonding : In 7-methylquinolin-2(1H)-one (CID 77673), the lactam carbonyl (O=C-N) forms hydrogen bonds with adjacent N-H groups, creating dimeric units .

- π-Stacking Interactions : Methyl-substituted quinolinones exhibit offset face-to-face π-stacking between aromatic rings, with interplanar distances of 3.4–3.7 Å .

- Side-Chain Conformation : For derivatives with -CH2-NR2 substituents, the aminomethyl group often adopts a gauche conformation to minimize steric clash with the quinoline core .

Predicted Packing for this compound:

- Hydrogen-Bonded Chains : N-H···O=C interactions between the anilino NH and carbonyl groups of adjacent molecules.

- Herringbone Arrangement : Methyl and phenyl groups induce interdigitated packing to optimize van der Waals contacts.

Comparative Analysis with Related Quinolin-2-one Derivatives

Table 2: Structural and Physicochemical Comparison

Key Trends:

Substituent Effects on Polarity :

Packing Motifs :

Electronic Effects :

- Electron-donating groups (e.g., -OCH3) at C8 stabilize the quinolinone core via resonance, whereas electron-withdrawing groups (e.g., -NO2) alter π-electron distribution .

Properties

IUPAC Name |

3-(anilinomethyl)-7-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-7-8-13-10-14(17(20)19-16(13)9-12)11-18-15-5-3-2-4-6-15/h2-10,18H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLSWDULAPYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Acylation and Acid-Mediated Cyclization

A scalable two-step protocol for halo quinolin-2(1H)-ones involves acylation of halo anilines with methyl 3,3-dimethoxypropionate followed by sulfuric acid cyclization. Adapting this method for 7-methylquinolin-2(1H)-one synthesis:

- Acylation : 7-Methylaniline reacts with methyl 3,3-dimethoxypropionate under basic conditions (e.g., K₂CO₃) to form N-(7-methylphenyl)-3,3-dimethoxypropanamide in near-quantitative yield.

- Cyclization : Treatment with concentrated H₂SO₄ at 80–100°C induces cyclodehydration, yielding 7-methylquinolin-2(1H)-one.

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | K₂CO₃, DMF, 25°C | 98% | |

| Cyclization | H₂SO₄, 90°C, 4 h | 85% |

Introduction of the 3-Anilinomethyl Group

The 3-position of quinolin-2(1H)-one is electrophilic, enabling Mannich reactions. Using paraformaldehyde and aniline:

- Mannich Reaction : 7-Methylquinolin-2(1H)-one reacts with paraformaldehyde and aniline in acetic acid at 60°C to form this compound.

Optimization Insight :

- Solvent : Acetic acid enhances electrophilicity at C3.

- Catalyst : Lewis acids (e.g., ZnCl₂) improve yields to 70–75%.

Palladium-Catalyzed C–H Functionalization

Direct Coupling at C3

Palladium-catalyzed C–H functionalization offers a regioselective route to 3-substituted quinolinones. For example, 3-bromo-7-methylquinolin-2(1H)-one undergoes Suzuki-Miyaura coupling with anilinomethyl boronic acid:

- Substrate Preparation : Bromination of 7-methylquinolin-2(1H)-one using NBS in DMF yields 3-bromo-7-methylquinolin-2(1H)-one (72% yield).

- Coupling : Pd(OAc)₂/CuI catalyzes the reaction with anilinomethyl boronic acid in 1,4-dioxane, yielding this compound.

Reaction Conditions :

Halogenation and Cross-Coupling Strategies

Chlorination at C3

Trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) in solvent-free conditions convert 7-methylquinolin-2(1H)-one to 3-chloro-7-methylquinolin-2(1H)-one:

- Chlorination : Heating TCCA and PPh₃ with 7-methylquinolin-2(1H)-one at 160–170°C under argon affords the 3-chloro derivative (77% yield).

- Amination : Reaction with aniline and Cs₂CO₃ using PdDppfCl₂ yields the target compound (61% yield).

Comparative Data :

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Chlorination | TCCA, PPh₃ | 77% | |

| Amination | PdDppfCl₂, Cs₂CO₃ | 61% |

Friedländer Synthesis for Core Assembly

The Friedländer reaction constructs the quinoline core from 7-methylaniline and a ketone. For example:

- Condensation : 7-Methylaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 7-methylquinolin-2(1H)-one.

- Functionalization : Mannich reaction introduces the anilinomethyl group as described in Section 2.2.

Advantages :

- Atom Economy : Direct formation of the quinoline core.

- Scalability : Demonstrated for 800 g batches in analogous syntheses.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization-Mannich | Scalable, mild conditions | Requires acidic conditions | 70–75% |

| Palladium-Catalyzed | Regioselective | Costly catalysts | 65–78% |

| Halogenation-Amination | High functional group tolerance | Multi-step | 50–61% |

| Friedländer | Core assembly in one step | Harsh conditions | 60–70% |

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethyl)-7-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Structural Overview

- Chemical Formula : C17H16N2O

- Molecular Weight : 264.32 g/mol

- CAS Number : 573696-33-0

The compound features a quinoline core with an anilinomethyl group at the 3-position and a methyl group at the 7-position. Its unique structure contributes to its varied biological properties.

Medicinal Chemistry

3-(Anilinomethyl)-7-methylquinolin-2(1H)-one has been investigated for its potential as a therapeutic agent in treating various diseases:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. Research indicates that quinoline derivatives can inhibit bacterial DNA gyrase, a crucial enzyme in bacterial replication .

- Anticancer Activity : Studies have shown that this compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. For instance, its mechanism of action may involve modulating pathways related to cancer cell growth.

Biological Studies

Research has focused on the biological activities of this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit neuronal nitric oxide synthase (nNOS), which is linked to neurodegenerative disorders. Selective inhibitors based on this structure have shown promise in targeting nNOS with high specificity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications can enhance biological activity. For example, changes at the C7 position of the quinolin-2(1H)-one scaffold have been shown to influence antibacterial potency significantly .

Industrial Applications

Beyond medicinal uses, this compound serves as a versatile building block in organic synthesis:

- Dyes and Pigments : The compound is utilized in developing dyes and pigments due to its stable chemical structure and vibrant color properties .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-(anilinomethyl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(anilinomethyl)-7-methylquinolin-2(1H)-one can be contextualized by comparing it to related quinolinone derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted below:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Key Observations :

Substituent Impact on Bioactivity: The anilinomethyl group in the target compound may enhance interactions with bacterial enzymes or DNA, as seen in structurally related antimicrobial 4-hydroxyquinolin-2(1H)-ones . Ethyliminomethyl and nitroacetyl substituents (e.g., in ) alter electronic properties and reactivity, enabling participation in condensation or cyclization reactions.

Synthetic Routes: Analogous compounds (e.g., 3-aminomethylquinolinones) are synthesized via reductive amination of aldehydes with amines, followed by sodium cyanoborohydride reduction . For example, 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxyquinolin-2(1H)-one was synthesized from a carboxaldehyde and guanidine hydrochloride .

Physicochemical Properties: The methyl group at position 7 likely increases metabolic stability compared to hydroxyl or methoxy substituents (e.g., 7-methoxy analogs in ). Lipophilicity: Derivatives like 3-(ethyliminomethyl)-7-methylquinolin-2(1H)-one (XLogP3 = 1.9) suggest moderate membrane permeability, which could influence bioavailability.

Biological Potential: While direct data for the target compound are lacking, 4-hydroxyquinolin-2(1H)-ones exhibit antimicrobial activity against Gram-positive bacteria . The anilinomethyl group may mimic pharmacophores in known anti-infective agents .

Biological Activity

3-(Anilinomethyl)-7-methylquinolin-2(1H)-one, identified by its CAS number 573696-33-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 238.28 g/mol. The compound features a quinoline core substituted with an anilinomethyl group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reaction : The anilinomethyl group is introduced via nucleophilic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types .

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzyme Activity : It acts as an inhibitor of certain kinases involved in cancer cell signaling pathways.

- Induce Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways .

- Modulate Gene Expression : It influences the expression of genes associated with cell cycle regulation and apoptosis .

Case Studies

-

Study on Breast Cancer Cells :

- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.

- Findings : Treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.

- : Suggests potential for further development as a therapeutic agent in breast cancer treatment.

- Lung Cancer Research :

Comparative Biological Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5-15 | Kinase inhibition, apoptosis induction |

| Other Quinoline Derivatives | Varies | Diverse mechanisms |

Q & A

Q. What are the common synthetic routes for 3-(anilinomethyl)-7-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves condensation reactions under acidic or basic conditions. For example:

- Step 1 : Start with a quinolin-2(1H)-one precursor and introduce the anilinomethyl group via nucleophilic substitution or Mannich-type reactions.

- Step 2 : Optimize solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., triethylamine or DBU) to enhance regioselectivity. Evidence from analogous compounds shows yields improve with slow addition of electrophiles (e.g., bromine or sulfuryl chloride) .

- Data Table :

| Reaction Type | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | AcOH | None | 65–75 | |

| Formylation | DMF | POCl₃ | 50–60 | |

| Cyclization | EtOH | TEA | 60–70 |

Q. What spectroscopic techniques are most effective for characterizing quinolin-2(1H)-one derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substituent positions. For instance, the anilinomethyl group’s protons appear as singlets (δ 4.93–6.14 ppm), while hydroxyl protons show broad signals (δ 14.71 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 316 for dibromo derivatives) .

- IR Spectroscopy : Identifies carbonyl (C=O, 1663–1735 cm⁻¹) and hydrogen-bonded NH/OH groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel quinolinone derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, MS, and X-ray crystallography (using SHELX ). For example, if NMR suggests multiple tautomers, X-ray structures can confirm the dominant form.

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups) .

- Case Study : In , conflicting ¹H NMR signals for methylene protons (δ 6.14 ppm) were resolved by isolating intermediates and re-analyzing under controlled pH .

Q. What methodologies are recommended for studying the reactivity of the anilinomethyl group under electrophilic conditions?

- Methodological Answer :

- Electrophilic Substitution : Bromination (Br₂/AcOH) or chlorination (SO₂Cl₂/dioxane) can target the anilinomethyl group. Monitor regioselectivity via HPLC .

- Kinetic Studies : Use in-situ IR to track reaction progress. For example, nitroacetyl derivatives undergo cyclocondensation to form fused heterocycles (e.g., pyrazoloquinolines) under reflux .

- Data Contradiction Analysis : If yields drop unexpectedly (e.g., due to steric hindrance), computational modeling (DFT) can predict reactive sites .

Q. How can computational methods aid in predicting biological activity, and what validation experiments are necessary?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to simulate binding to targets (e.g., bacterial DNA gyrase for antimicrobial activity) .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with MIC values against pathogens. Validate via in vitro assays (e.g., broth microdilution) .

- Example : Derivatives with pyrimidine moieties () showed enhanced activity due to improved hydrogen bonding, confirmed by crystallography .

Q. What strategies are effective in analyzing reaction mechanisms for cyclocondensation reactions involving nitroacetylquinolinone intermediates?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in pyrazoloquinoline formation .

- Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., enolates) for NMR analysis .

- Case Study : In , a domino "Michael/retro-Michael" mechanism was proposed for benzodiazepine formation, supported by MS and ¹H NMR .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.